
1-(1-benzylpyrrolidin-3-yl)-4-methyl-1H-pyrazol-5-amine
Descripción general
Descripción
The compound is a derivative of pyrrolidine, which is a cyclic secondary amine . It has a benzyl group attached to one of the nitrogen atoms and a pyrazole ring attached at the 4-methyl position. Pyrrolidine derivatives are often used in the synthesis of pharmaceuticals and other biologically active compounds.
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The pyrrolidine ring provides a cyclic structure, the benzyl group is a common aromatic substituent, and the pyrazole ring contains two nitrogen atoms which can participate in various chemical reactions .Physical And Chemical Properties Analysis
Based on its structure, this compound is likely to be a solid under standard conditions . Its exact physical and chemical properties (such as melting point, boiling point, solubility, etc.) would depend on the specific arrangement of its atoms and the presence of functional groups .Aplicaciones Científicas De Investigación
Chemistry and Synthesis of Heterocycles The reactivity and application of certain pyrazoline derivatives, like 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-one and its derivatives, demonstrate their value as building blocks for the synthesis of a wide range of heterocyclic compounds. These compounds play crucial roles in the synthesis of pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans, showcasing their versatility in heterocyclic chemistry and potential applications in material science and pharmaceutical development (Gomaa & Ali, 2020).
Bioactive Heterocyclic Compounds Research into the chemical properties and applications of heterocyclic compounds, such as 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine, reveals their significance in the development of bioactive molecules. These compounds and their complexes have been studied for their spectroscopic properties, structures, magnetic properties, and biological and electrochemical activity, highlighting their potential in drug discovery and material sciences (Boča, Jameson, & Linert, 2011).
Anticancer Applications The exploration of Knoevenagel condensation products in the development of anticancer agents emphasizes the role of specific chemical reactions in creating bioactive compounds with significant anticancer potential. These compounds, derived from various pharmacophoric aldehydes and active methylenes, exhibit remarkable anticancer activity by targeting diverse cancer targets, showcasing the importance of chemical synthesis in the development of new therapeutic agents (Tokala, Bora, & Shankaraiah, 2022).
Innovative Drug Development The design and evaluation of novel synthetic routes for the creation of substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones highlight innovative approaches in drug development. These compounds, synthesized through the reaction of chloral with substituted anilines, demonstrate the importance of novel chemical synthesis techniques in creating new molecules with potential pharmacological applications (Issac & Tierney, 1996).
Mecanismo De Acción
The mechanism of action would depend on the specific biological or chemical context in which this compound is used. Pyrrolidine derivatives are found in many pharmaceuticals and can have a wide range of biological activities.
Propiedades
IUPAC Name |
2-(1-benzylpyrrolidin-3-yl)-4-methylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4/c1-12-9-17-19(15(12)16)14-7-8-18(11-14)10-13-5-3-2-4-6-13/h2-6,9,14H,7-8,10-11,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBPDXTCPMALMFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1)C2CCN(C2)CC3=CC=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



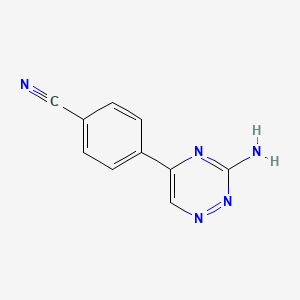
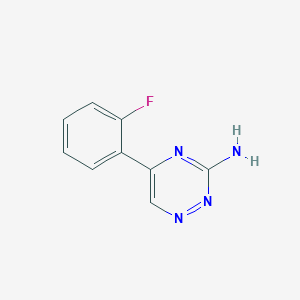

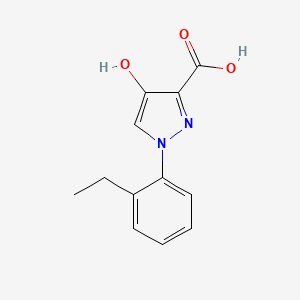
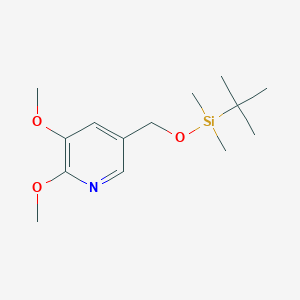
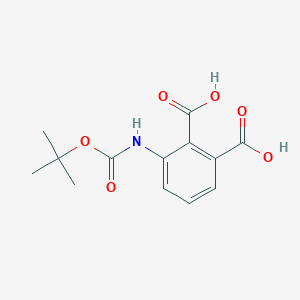
![6-Allyl-3-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1521642.png)

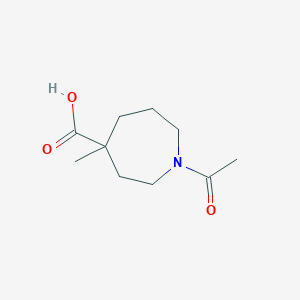
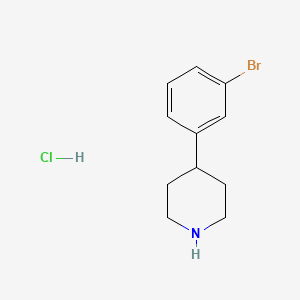

![N-{2-[4-Amino-2-(trifluoromethyl)phenoxy]ethyl}-N,N-dimethylamine dihydrochloride](/img/structure/B1521648.png)
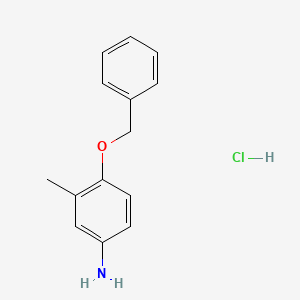
![C-(4-Isopropyl-[1,2,3]thiadiazol-5-yl)-methylamine hydrochloride](/img/structure/B1521653.png)